OVA Peptide(257-264) (TFA) OVA Peptide(257-264) (TFA) OVA Peptide (257-264) TFA is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.
Brand Name: Vulcanchem
CAS No.: 1262751-08-5
VCID: VC0549738
InChI: InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Molecular Formula: C₄₇H₇₅F₃N₁₀O₁₅
Molecular Weight: 1077.15

OVA Peptide(257-264) (TFA)

CAS No.: 1262751-08-5

Cat. No.: VC0549738

Molecular Formula: C₄₇H₇₅F₃N₁₀O₁₅

Molecular Weight: 1077.15

* For research use only. Not for human or veterinary use.

OVA Peptide(257-264) (TFA) - 1262751-08-5

Specification

CAS No. 1262751-08-5
Molecular Formula C₄₇H₇₅F₃N₁₀O₁₅
Molecular Weight 1077.15
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Properties and Structure

Molecular Composition

PropertyValue
SequenceSIINFEKL
Molecular Weight1077.15 Da
FormulaC47H75F3N10O15
CAS Number1262751-08-5
Solubility (25°C)Water ≥ 12 mg/mL
Purity>95% to 99.8%

Self-Assembly Properties

A remarkable characteristic of OVA Peptide(257-264) is its ability to self-assemble into supramolecular structures that form a stable hydrogel . This property was identified through comprehensive analysis using various spectroscopic and imaging techniques, including rheology, electron microscopy, small angle X-ray scattering (SAXS), circular dichroism (CD), and infrared (IR) spectroscopies . The hydrogel is stabilized by the self-assembly of the peptide into nanofibres via stacking of β-sheets, as confirmed by peptide nuclear magnetic resonance (NMR) measurements .

Immunological Significance

Role as an Epitope

Ovalbumin itself is a glycoprotein that is sufficiently large and complex to be mildly immunogenic. The SIINFEKL peptide represents a critical CD8+ T cell epitope within this protein . Research has demonstrated that ovalbumin contains both B-cell epitopes recognized by specific IgE antibodies and CD4+ T cell epitopes restricted by the MHC I-Ad molecule in mice and by HLA-D molecule in humans .

MHC Presentation Mechanisms

The SIINFEKL peptide is specifically recognized and presented by the class I MHC molecule H-2Kb . This presentation is essential for the activation of CD8+ T cells, which play a vital role in cell-mediated immunity. Immunization with adjuvanted SIINFEKL peptide has been shown to induce long-lasting CD8+ T cell immunity in mice .

TAP Transporter Dependence

A fascinating aspect of OVA Peptide(257-264) is its differential dependence on the Transporter associated with Antigen Processing (TAP) based on the protein context in which it appears . When the SIINFEKL epitope is contained within MBPCrl-OVA or Crl-OVA bacterial fusion proteins, it is presented with minimal dependence on the TAP transporter . In contrast, when contained within full-length ovalbumin, its presentation becomes largely TAP-dependent, regardless of whether the recombinant OVA is expressed in bacteria or the native protein is coupled to polystyrene beads .

Research Applications

T Cell Stimulation and Assays

OVA Peptide(257-264) is commonly employed to stimulate T cells in Peripheral Blood Mononuclear Cells (PBMCs) and to quantify peptide epitope specificity . It serves as a valuable tool for measuring interferon-gamma (IFN-γ) releasing effector cells through Enzyme-Linked ImmunoSpot (ELISPOT) assays, allowing researchers to evaluate T cell responses to specific antigens .

Adjuvant Testing

The peptide plays a significant role in testing new adjuvants for immunotherapeutic vaccine development . Interestingly, the recent discovery of its self-assembling properties suggests that the immunoactive characteristics of SIINFEKL may be partially attributed to its ability to form a hydrogel . This finding necessitates a reevaluation of this epitope in adjuvant testing, as peptide hydrogels themselves are known to stimulate immune responses .

Product catalogSizePrice € (excluding tax)Price $ USD
SB031-1MG1 mg7796
SB031-5MG5 mg270337
SB031-2*5MG2×5 mg385481
SB031-5*10MG5×10 mg737921

These prices are representative and may vary between suppliers and over time .

Peptide Processing and Presentation

Proteolytic Processes

The generation of the SIINFEKL epitope from the ovalbumin protein involves complex proteolytic processes. Research has identified two distinct proteolytic pathways involved in generating this major histocompatibility complex class I-restricted antigenic peptide . These processes are critical for understanding how antigens are processed and presented to the immune system.

Role of Proteasomes

Hydrogel Formation and Implications

Mechanism of Self-Assembly

The OVA257-264 octapeptide SIINFEKL forms observable gels when prepared via standard Fmoc-SPPS (Fluorenylmethoxycarbonyl solid-phase peptide synthesis) and purified via HPLC . This self-assembly is driven by the stacking of β-sheets, creating nanofibres that form the structural basis of the hydrogel .

Characterization of the Hydrogel

The properties of this peptide assembly have been thoroughly characterized using multiple analytical techniques. These studies confirm that SIINFEKL forms fibrillar assemblies similar to other peptide hydrogels, with distinct structural and rheological properties .

Implications for Immunological Activity

The discovery that SIINFEKL can form a hydrogel has significant implications for understanding its immunological activity . Peptide hydrogels are known to stimulate immune responses as adjuvants, suggesting that the immunoactive properties of the SIINFEKL peptide may partially derive from its self-assembling nature . This finding requires researchers to reconsider the mechanisms behind this epitope's activity in adjuvant testing and vaccine development.

Future Research Directions

Therapeutic Applications

The self-assembling properties of OVA Peptide(257-264) open new possibilities for its application in drug delivery systems and immunotherapeutics. The peptide hydrogel could potentially serve as a delivery vehicle for other immunomodulatory compounds or as an adjuvant platform in novel vaccine formulations.

Structure-Function Relationships

Further research is needed to elucidate the precise relationship between the peptide's self-assembly properties and its immunological activity. Understanding how structural modifications affect both self-assembly and immune stimulation could lead to the design of optimized peptide-based immunotherapeutics.

Alternative Processing Pathways

The differential processing of N-terminal versus C-terminal extensions of SIINFEKL warrants deeper investigation. Identifying the specific proteases and cellular compartments involved in these distinct processing pathways could enhance our understanding of antigen presentation mechanisms and inform the design of more effective vaccines.

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